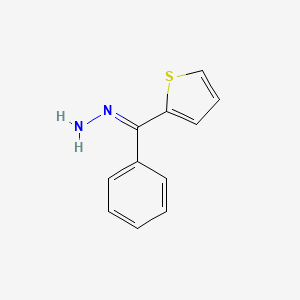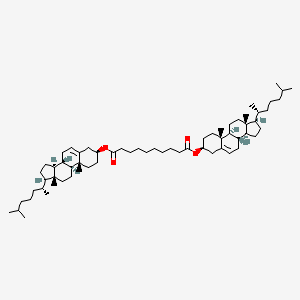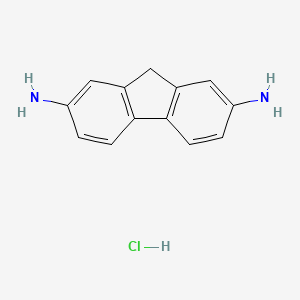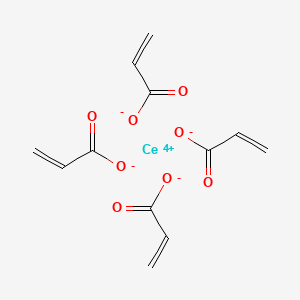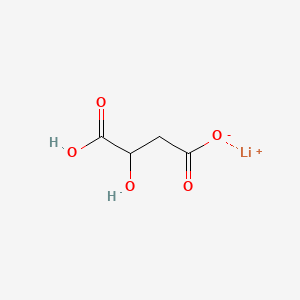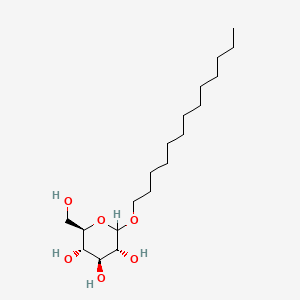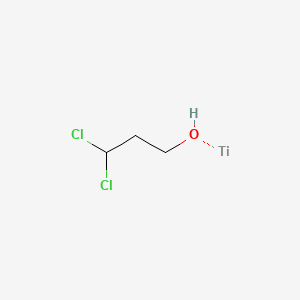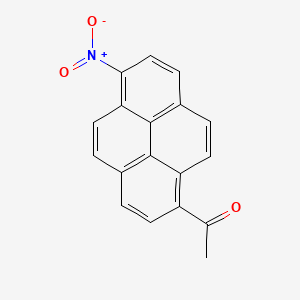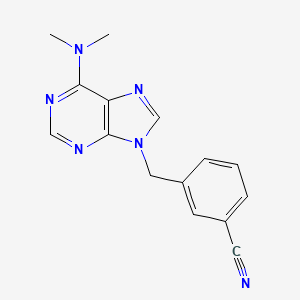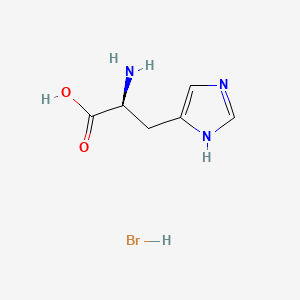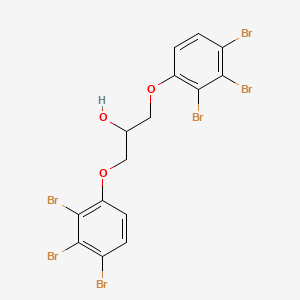
1,3-Bis(tribromophenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(tribromophenoxy)propan-2-ol: is a brominated flame retardant compound with the molecular formula C15H10Br6O3 and a molecular weight of 717.6621 g/mol . This compound is known for its high bromine content, which contributes to its effectiveness in reducing flammability in various materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(tribromophenoxy)propan-2-ol can be synthesized through the reaction of tribromophenol with epichlorohydrin under basic conditions. The reaction typically involves the following steps:
Formation of the intermediate: Tribromophenol reacts with epichlorohydrin in the presence of a base such as sodium hydroxide to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactant Preparation: Tribromophenol and epichlorohydrin are prepared in large quantities.
Reaction Vessel: The reactants are introduced into a reaction vessel with a base catalyst.
Purification: The product is purified through crystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(tribromophenoxy)propan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve solvents like dimethylformamide (DMF) and temperatures ranging from 50-100°C.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.
Scientific Research Applications
1,3-Bis(tribromophenoxy)propan-2-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which 1,3-Bis(tribromophenoxy)propan-2-ol exerts its flame-retardant effects involves:
Thermal Decomposition: The compound decomposes at high temperatures to release bromine radicals.
Radical Scavenging: Bromine radicals react with free radicals generated during combustion, interrupting the combustion process and reducing flammability.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2-methoxyphenoxy)propan-2-ol: Similar structure but with methoxy groups instead of bromine atoms.
1,3-Bis(1,2,3-triazol-1-yl)-propan-2-ol: Contains triazole rings instead of bromine atoms.
Uniqueness
1,3-Bis(tribromophenoxy)propan-2-ol is unique due to its high bromine content, which provides superior flame-retardant properties compared to similar compounds. The presence of multiple bromine atoms enhances its ability to scavenge free radicals and interrupt the combustion process more effectively .
Properties
CAS No. |
55067-98-6 |
|---|---|
Molecular Formula |
C15H10Br6O3 |
Molecular Weight |
717.7 g/mol |
IUPAC Name |
1,3-bis(2,3,4-tribromophenoxy)propan-2-ol |
InChI |
InChI=1S/C15H10Br6O3/c16-8-1-3-10(14(20)12(8)18)23-5-7(22)6-24-11-4-2-9(17)13(19)15(11)21/h1-4,7,22H,5-6H2 |
InChI Key |
RCWABTBIRDAWRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OCC(COC2=C(C(=C(C=C2)Br)Br)Br)O)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



